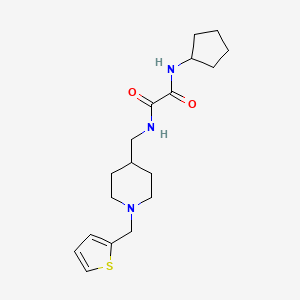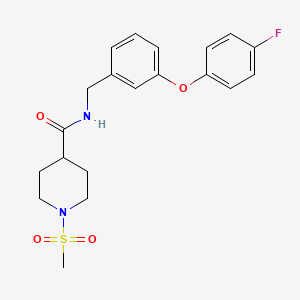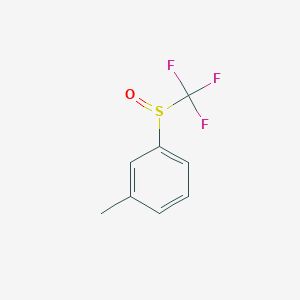
1-Methyl-3-trifluoromethanesulfinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-trifluoromethanesulfinylbenzene is a chemical compound with the molecular formula C8H7F3OS and a molecular weight of 208.2 g/mol . It is known for its unique trifluoromethyl group attached to a sulfinyl moiety, which imparts distinct chemical properties. This compound is utilized in various scientific research fields due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-trifluoromethanesulfinylbenzene involves several steps. One common method includes the reaction of 1-methylbenzene with trifluoromethanesulfinyl chloride under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
1-Methyl-3-trifluoromethanesulfinylbenzene undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-trifluoromethanesulfinylbenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Methyl-3-trifluoromethanesulfinylbenzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-trifluoromethanesulfinylbenzene can be compared with other trifluoromethylated compounds, such as:
1-Methyl-3-trifluoromethyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a benzene ring.
Sulfonimidates: These compounds also contain a sulfur (VI) center and are used in similar applications, such as drug synthesis and polymer production.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group and a sulfinyl moiety, which imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
IUPAC Name |
1-methyl-3-(trifluoromethylsulfinyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-6-3-2-4-7(5-6)13(12)8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMQSHSFHXPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)
![N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE](/img/structure/B2520370.png)
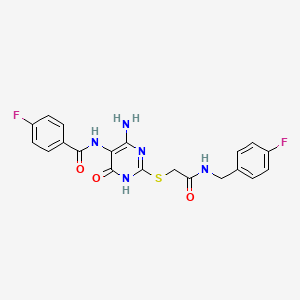
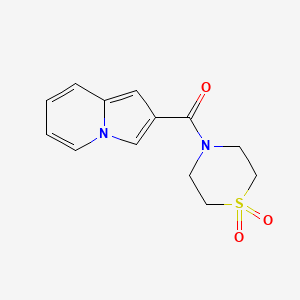
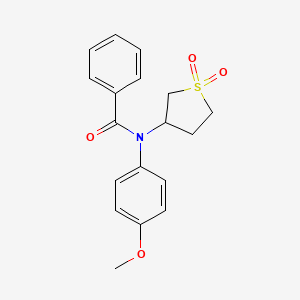
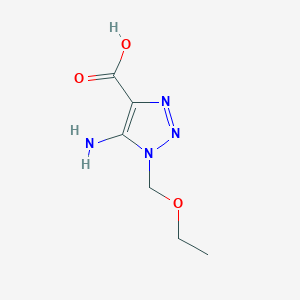
![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)
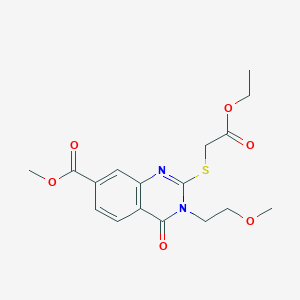
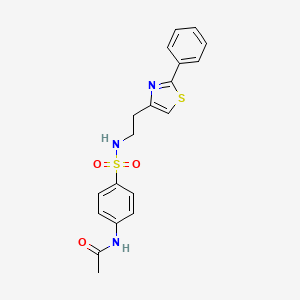
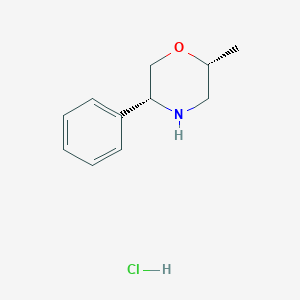
![2-({1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2520386.png)
![2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2520388.png)
